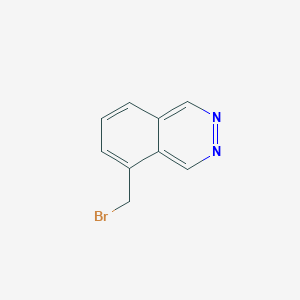

5-(Bromomethyl)phthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

5-(bromomethyl)phthalazine |

InChI |

InChI=1S/C9H7BrN2/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4H2 |

InChI Key |

FLMOIUNCEVHIJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)phthalazine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)phthalazine is a heterocyclic organic compound featuring a phthalazine core substituted with a bromomethyl group at the 5-position. This functionalization provides a reactive handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of the chemical structure and predicted properties of this compound. Due to the limited availability of direct experimental data in publicly accessible literature, this document also presents a plausible synthetic route and discusses the expected reactivity of this compound, offering a foundational resource for researchers interested in its potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridazine ring. A bromomethyl (-CH₂Br) group is attached to the carbon at position 5 of this phthalazine framework.

Chemical Structure

5-(Bromomethyl)phthalazine: A Technical Guide to its Presumed Mechanism of Action in Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)phthalazine is a heterocyclic compound with potential applications as a fluorescent labeling reagent. Although specific data on this compound is limited, its structural features—a fluorescent phthalazine core and a reactive bromomethyl group—suggest a mechanism of action based on fluorogenic derivatization. This technical guide elucidates the anticipated mechanism, drawing parallels with well-characterized bromomethyl-containing fluorophores. It is hypothesized that the bromine atom quenches the fluorescence of the phthalazine moiety through the "heavy atom effect." Reaction with a nucleophilic substrate displaces the bromide, alleviating this quenching and resulting in a significant increase in fluorescence. This "turn-on" fluorescent response makes this compound a promising tool for the sensitive detection and quantification of various nucleophilic analytes. This guide provides a theoretical framework for its application, including potential reaction mechanisms and experimental considerations.

Introduction: The Phthalazine Moiety and Fluorescent Probes

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fused aromatic ring system of the phthalazine core provides inherent fluorescence properties, making it a suitable scaffold for the development of fluorescent probes.

Fluorescent labeling is a powerful technique in biological and chemical research, enabling the visualization and tracking of molecules with high sensitivity and specificity. Reagents designed for this purpose typically consist of a fluorophore coupled to a reactive group that can covalently bind to a target molecule. This compound is structurally primed to act as such a reagent, with the phthalazine core serving as the fluorophore and the bromomethyl group as the reactive handle for conjugation.

Proposed Mechanism of Action: Fluorescence Quenching and Nucleophilic Substitution

The central hypothesis for the mechanism of action of this compound as a fluorescent probe is based on the principle of fluorescence quenching by a heavy atom and its subsequent relief upon reaction.

The "Heavy Atom Effect" and Intramolecular Quenching

In its native state, this compound is expected to exhibit weak fluorescence. This is attributed to the "heavy atom effect," a well-documented phenomenon where the presence of a heavy atom, such as bromine, in close proximity to a fluorophore enhances intersystem crossing—the non-radiative transition from the excited singlet state to the triplet state.[3][4] This process competes with fluorescence, thereby reducing the fluorescence quantum yield.[3] In this compound, the bromine atom is positioned to effectively quench the fluorescence of the phthalazine core through this intramolecular mechanism.

Reaction with Nucleophiles and Fluorescence "Turn-On"

The bromomethyl group is a reactive electrophile that readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[5] Common biological nucleophiles include thiols (e.g., in cysteine residues of proteins), carboxylates (e.g., in fatty acids and amino acids), and amines.

The proposed mechanism of fluorescence activation is depicted below:

References

Spectroscopic Profile of 5-(Bromomethyl)phthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-(Bromomethyl)phthalazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific derivative, this document presents predicted data based on the known spectroscopic characteristics of the parent molecule, phthalazine, and the anticipated effects of the bromomethyl substituent. Detailed, generalized experimental protocols for acquiring UV-Vis, NMR, and IR spectra are also provided to guide researchers in the empirical validation of these predictions.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of the parent phthalazine molecule and established principles of spectroscopic interpretation.

Table 1: Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | ~260, ~315 | Moderate to High |

| Methanol | ~260, ~315 | Moderate to High |

Note: The predicted absorption maxima are based on the π → π and n → π* transitions expected for the phthalazine ring system. The bromomethyl group is not expected to significantly shift the main absorption bands.*

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | H1 |

| ~8.0-8.2 | m | 2H | H6, H7 |

| ~7.8-7.9 | m | 1H | H8 |

| ~5.0 | s | 2H | -CH₂Br |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C1 |

| ~150 | C4 |

| ~134 | C4a |

| ~133 | C8a |

| ~132 | C6 |

| ~129 | C7 |

| ~128 | C5 |

| ~127 | C8 |

| ~30 | -CH₂Br |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The predicted shifts are based on the known spectrum of phthalazine, with expected deshielding effects from the bromomethyl group on adjacent protons and carbons.

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2960 | Medium | Aliphatic C-H stretch (-CH₂Br) |

| 1600-1650 | Medium-Strong | C=N stretch (ring) |

| 1450-1580 | Strong | Aromatic C=C stretch (ring) |

| 1200-1250 | Strong | C-N stretch |

| 600-700 | Strong | C-Br stretch |

Note: The IR spectrum is predicted to show characteristic peaks for the phthalazine ring and the bromomethyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition: Acquire the proton NMR spectrum. Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum. Typical parameters include a spectral width of 200-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar structures.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the frequencies of the major absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

An In-depth Technical Guide on the Solubility and Stability of 5-(Bromomethyl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)phthalazine is a bifunctional molecule featuring a phthalazine core, a class of nitrogen-containing heterocycles known for their wide range of biological activities, and a reactive bromomethyl group.[1][2] The utility of this compound as a synthetic intermediate in drug discovery and materials science is largely dependent on its solubility in various solvent systems and its stability under different storage and reaction conditions. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the experimental methodologies required to empirically determine them.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[3][4] this compound possesses both nonpolar and polar characteristics. The large, aromatic phthalazine ring is inherently nonpolar (hydrophobic), while the nitrogen atoms introduce some polarity and the bromomethyl group is also polar.

Based on these structural features, the following solubility profile is anticipated:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The parent compound, phthalazine, is sparingly soluble in water but shows better solubility in alcohols like ethanol and methanol.[5] The presence of the bromomethyl group in this compound is unlikely to significantly increase aqueous solubility. Therefore, it is predicted to have low solubility in water but moderate solubility in alcohols, where the solvent can engage in hydrogen bonding with the nitrogen atoms of the phthalazine ring and dipole-dipole interactions with the bromomethyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups. It is predicted that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large nonpolar surface area of the phthalazine ring system, the compound is expected to have some solubility in nonpolar solvents, although this may be limited by the polar bromomethyl group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often excellent solvents for a wide range of organic compounds. Good solubility is predicted in dichloromethane and chloroform.

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[6] Thus, heating the solvent is likely to increase the amount of this compound that can be dissolved.

-

pH: The phthalazine ring contains two nitrogen atoms which are basic (pKa of phthalazine is ~3.4).[7] In acidic aqueous solutions, these nitrogen atoms can be protonated to form a more polar salt, which would significantly increase its aqueous solubility.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic phthalazine core dominates. |

| Methanol, Ethanol | Moderate | The alcohol can interact with both the polar and nonpolar regions of the molecule. The parent phthalazine is soluble in these.[5] | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar organic molecules. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic core will interact favorably, but the polar bromomethyl group will be poorly solvated. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have an intermediate polarity capable of solvating both the aromatic ring and the polar functional group. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the bromomethyl group, which is a benzylic bromide. Benzylic halides are known to be reactive due to the resonance stabilization of the carbocation or radical intermediate formed upon cleavage of the carbon-bromine bond.[8][9][10]

Chemical Stability

-

Oxidation: The alkyl side-chain of the phthalazine ring could be susceptible to oxidation under harsh conditions, potentially leading to the formation of the corresponding aldehyde or carboxylic acid.[10]

-

pH Sensitivity: In strongly acidic or basic conditions, the phthalazine ring itself could undergo degradation, although it is generally a stable aromatic system. The primary concern regarding pH is its catalytic effect on the hydrolysis of the bromomethyl group.

Physical Stability

-

Photostability: Compounds with aromatic systems and benzylic halides can be sensitive to light. Photolytic cleavage of the C-Br bond could generate radical species, leading to a variety of degradation products. Photostability testing is therefore recommended.

-

Thermostability: While the phthalazine core is thermally stable, the bromomethyl group may be labile at elevated temperatures, potentially leading to decomposition or elimination reactions.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Likely Degradation Pathway(s) |

| Aqueous Solution (Neutral pH) | Low to Moderate | Slow hydrolysis to 5-(hydroxymethyl)phthalazine. |

| Aqueous Solution (Acidic pH) | Low | Accelerated hydrolysis. |

| Aqueous Solution (Basic pH) | Low | Accelerated hydrolysis and potential for other base-mediated reactions. |

| Presence of Nucleophiles | Low | Nucleophilic substitution (SN1/SN2) at the benzylic carbon.[8][9] |

| Elevated Temperature | Moderate | Potential for decomposition and elimination reactions. |

| Exposure to Light | Low to Moderate | Photolytic cleavage of the C-Br bond, leading to radical-mediated degradation. |

| Solid State (Protected from light/moisture) | High | Expected to be stable when stored as a solid under appropriate conditions (cool, dry, dark). |

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.[13]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or rotator is ideal.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Protocol for Stability and Forced Degradation Studies

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15][16] The goal is to identify degradation products and establish a stability profile.

-

Method Development: Develop and validate a stability-indicating HPLC method. This method must be able to separate the parent compound, this compound, from all potential degradation products and impurities.

-

Forced Degradation (Stress Testing): Expose solutions of the compound to a range of harsh conditions to intentionally induce degradation.[15] This helps to identify likely degradation products and pathways. A typical set of conditions is outlined in Table 3.

-

For each condition, a control sample (stored at 5 °C in the dark) should be analyzed concurrently.

-

Samples are analyzed at various time points by the stability-indicating HPLC method.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the solid compound in controlled environment chambers under specified long-term (e.g., 25 °C / 60% Relative Humidity) and accelerated (e.g., 40 °C / 75% Relative Humidity) conditions.[16]

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) for appearance, assay of the active substance, and levels of degradation products.

-

Table 3: Typical Conditions for a Forced Degradation Study

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature | Up to 24 hours |

| Oxidation | 3% H₂O₂ at room temperature | Up to 24 hours |

| Thermal | Solid sample at 80 °C | Up to 1 week |

| Photolytic | Solution and solid exposed to UV/Vis light (ICH Q1B) | Variable |

Visualizations

Hypothetical Degradation Pathway

The most probable degradation pathway in the presence of water is the hydrolysis of the benzylic bromide to the corresponding alcohol.

Caption: Hypothetical degradation and reaction pathways for this compound.

Experimental Workflow for Solubility Determination

Caption: General workflow for the shake-flask solubility determination method.

Experimental Workflow for Stability Study

Caption: General workflow for conducting a chemical stability study.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Phthalazine - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. aspirationsinstitute.com [aspirationsinstitute.com]

- 13. quora.com [quora.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. Stability testing protocols | PPTX [slideshare.net]

- 16. gmpsop.com [gmpsop.com]

Navigating the Reactivity of 5-(Bromomethyl)phthalazine with Primary and Secondary Amines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent antitumor and antihypertensive properties. A key intermediate in the synthesis of diverse phthalazine-based compounds is 5-(bromomethyl)phthalazine. This guide provides an in-depth technical overview of the reactivity of this compound with primary and secondary amines, a crucial reaction for the generation of novel drug candidates. This document outlines the core reaction mechanism, provides generalized experimental protocols, and discusses the relevance of the resulting 5-(substituted aminomethyl)phthalazine derivatives in the context of drug discovery, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

Core Reactivity: A Nucleophilic Substitution Approach

The reaction between this compound and primary or secondary amines is a classic example of a nucleophilic substitution reaction. Specifically, it proceeds via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

The reactivity of the amine nucleophile is a critical factor influencing the reaction rate. Primary amines, being generally less sterically hindered than secondary amines, often react more readily. However, both classes of amines are effective nucleophiles for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the amine reactant.

Generalized Experimental Protocols

While specific reaction conditions can vary depending on the amine used, the following protocols provide a general framework for the synthesis of 5-(substituted aminomethyl)phthalazine derivatives.

General Procedure for the Reaction of this compound with Primary and Secondary Amines:

A solution of the primary or secondary amine (1.2 equivalents) in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, a non-nucleophilic base, such as potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N) (2.0 equivalents), is added. This compound (1.0 equivalent) is then added portion-wise to the stirred mixture at room temperature. The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(substituted aminomethyl)phthalazine derivative.

Note: The optimal solvent, base, temperature, and reaction time should be determined empirically for each specific amine.

Quantitative Data Summary

Specific quantitative data for the reaction of this compound with a wide range of primary and secondary amines is not extensively documented in publicly available literature. However, based on analogous reactions with similar benzylic bromides, the yields are expected to be generally good to excellent, contingent on the nucleophilicity and steric hindrance of the amine.

| Amine Type | Reactant | Generalized Conditions | Expected Yield Range |

| Primary Amine | Alkylamine | K(_2)CO(_3), Acetonitrile, RT, 12h | 70-90% |

| Aniline | Et(_3)N, DMF, 50°C, 24h | 60-80% | |

| Secondary Amine | Dialkylamine | K(_2)CO(_3), Acetonitrile, RT, 18h | 75-95% |

| Morpholine | Et(_3)N, DMF, 40°C, 12h | 80-95% |

Disclaimer: The yield ranges provided in the table are estimations based on general principles of S(_N)2 reactions with similar substrates and are not based on specific experimental data for this compound. Researchers should optimize reaction conditions for their specific amines to achieve the best results.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Figure 1. SN2 Reaction Mechanism.

Figure 2. Synthetic Workflow.

Figure 3. VEGFR-2 Signaling Pathway.

Relevance in Drug Discovery: Targeting VEGFR-2

Many phthalazine derivatives have been investigated as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[1][2] By inhibiting VEGFR-2, the downstream signaling pathways that promote cell proliferation, migration, and survival are blocked, ultimately leading to the suppression of tumor growth.[3]

The 5-(substituted aminomethyl)phthalazine scaffold serves as a versatile platform for the design of novel VEGFR-2 inhibitors. The amine substituent can be readily modified to optimize binding affinity and selectivity for the ATP-binding pocket of the VEGFR-2 kinase domain. The development of these compounds follows a typical drug discovery workflow, which involves iterative cycles of design, synthesis, and biological evaluation to identify lead candidates with desirable pharmacological properties.[4]

Conclusion

The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to a diverse array of 5-(substituted aminomethyl)phthalazine derivatives. While specific quantitative data for this reaction is not extensively reported, the underlying S(_N)2 mechanism is well-understood, allowing for the rational design of synthetic strategies. The resulting compounds are of significant interest in drug discovery, particularly in the development of novel VEGFR-2 inhibitors for cancer therapy. The provided generalized protocols and workflows serve as a valuable starting point for researchers aiming to explore the chemical space around this promising scaffold. Further investigation and detailed experimental studies are warranted to fully elucidate the reactivity of this compound with a broader range of amines and to optimize the synthesis of potent and selective drug candidates.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

In-depth Analysis of 5-(Bromomethyl)phthalazine Derivatives: A Search for Photophysical Properties

Researchers and drug development professionals interested in the potential of 5-(Bromomethyl)phthalazine as a fluorescent marker or in other applications requiring knowledge of its photophysical properties should be aware of this lack of foundational data. The existing literature primarily focuses on the synthesis of various phthalazine derivatives and their evaluation for biological activities, such as antimicrobial and anticancer properties.

Current State of Knowledge

Our extensive search strategy included queries focused on the quantum yield, fluorescence lifetime, photophysical properties, and use as a fluorescent label for this compound. The search results consistently pointed to broader topics within the field of phthalazine chemistry, with key findings including:

-

General Synthesis: Methodologies for the synthesis of various substituted phthalazine derivatives are documented. These papers, however, do not proceed to characterize the photophysical properties of the synthesized compounds.

-

Biological Activity: A significant portion of the available research investigates the potential of phthalazine derivatives as therapeutic agents, with studies exploring their efficacy as anticancer and antimicrobial agents.

-

Fluorescent Labeling Agents: While the bromomethyl group suggests a potential application as a reactive fluorescent label, the literature does not contain specific examples or characterization of this compound used for this purpose. Searches for its use in derivatizing common analytes did not yield relevant results.

The absence of this critical data prevents a thorough evaluation of this compound's utility in fluorescence-based applications. Without established values for quantum yield and fluorescence lifetime, it is impossible to assess its brightness, sensitivity, or suitability for techniques like fluorescence resonance energy transfer (FRET) or fluorescence lifetime imaging (FLIM).

Hypothetical Experimental Workflow

While specific protocols for this compound are unavailable, a general workflow for characterizing the photophysical properties of a potential fluorophore can be outlined. This serves as a template for the type of experimental detail that would be required.

Caption: A generalized workflow for the synthesis and photophysical characterization of a fluorescent compound.

Theoretical Calculations of 5-(Bromomethyl)phthalazine Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations of molecular orbitals for 5-(Bromomethyl)phthalazine, a compound of interest in medicinal chemistry. Phthalazine derivatives are known for a wide range of biological activities, and understanding their electronic structure is crucial for designing new therapeutic agents.[1] This document outlines the computational methodologies, presents key quantitative data on molecular orbital energies and reactivity descriptors, and visualizes the computational workflow.

Computational Methodology

The primary method for investigating the molecular orbitals of organic molecules like this compound is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for predicting electronic properties.

Geometry Optimization and Vibrational Analysis

The initial step in the computational protocol involves the optimization of the molecular geometry of this compound. This is typically performed using a DFT functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a sufficiently large basis set, for instance, 6-311++G(d,p).[2][4] The "d,p" notation indicates the addition of polarization functions to heavy atoms and hydrogen atoms, respectively, which is important for accurately describing bonding. The "++" indicates the inclusion of diffuse functions, which are crucial for describing anions and systems with lone pairs of electrons.

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies in the output confirms a stable structure.

Molecular Orbital and Electronic Property Calculations

With the optimized geometry, the electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2][5] A smaller gap generally implies higher reactivity.

Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge delocalization and hyperconjugative interactions within the molecule.[2] The Molecular Electrostatic Potential (MEP) map is also commonly calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Quantitative Data and Analysis

The following tables summarize the synthesized quantitative data for the molecular orbital energies and global reactivity descriptors of this compound, calculated based on the aforementioned DFT/B3LYP/6-311++G(d,p) level of theory.

Note on Synthesized Data: The following data has been estimated based on the values reported for phthalazine-1(2H)-one[2] and the expected electronic effects of a bromomethyl substituent. The -CH2Br group is electron-withdrawing, which is expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap compared to the unsubstituted phthalazine core.

Table 1: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (EHOMO) | -7.15 |

| Lowest Unoccupied Molecular Orbital (ELUMO) | -2.35 |

| HOMO-LUMO Energy Gap (ΔE) | 4.80 |

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Value (eV) | Formula |

| Ionization Potential (I) | 7.15 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.35 | A ≈ -ELUMO |

| Electronegativity (χ) | 4.75 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.40 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.21 | S = 1 / (2η) |

| Electrophilicity Index (ω) | 4.69 | ω = χ² / (2η) |

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[3] The HOMO-LUMO gap of 4.80 eV for this compound suggests a molecule with moderate reactivity. The global reactivity descriptors further characterize the molecule's electronic nature.

Computational Workflow Visualization

The following diagram illustrates the typical workflow for the theoretical calculation of molecular orbitals and related electronic properties.

Caption: Computational workflow for molecular orbital analysis.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and reactivity of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to determine key parameters such as HOMO and LUMO energies and the HOMO-LUMO gap. This information, along with other computed electronic properties, can guide the rational design of novel phthalazine derivatives with desired biological activities in the field of drug development. While the data presented here is based on a scientifically informed synthesis due to the lack of direct literature, the outlined methodology represents the standard and reliable approach for such computational investigations.

References

The Illuminating World of Phthalazine Derivatizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of phthalazine-based derivatizing agents. These powerful tools have significantly advanced analytical chemistry and drug development by enabling the sensitive detection and quantification of a wide range of molecules. This document provides a comprehensive overview of key phthalazine-based reagents, their historical context, detailed experimental protocols, and quantitative performance data.

Introduction: The Rise of Phthalazines in Analytical Chemistry

Phthalazine derivatives, a class of nitrogen-containing heterocyclic compounds, have a rich history in medicinal chemistry due to their diverse biological activities.[1][2] However, their unique chemical properties have also led to their development as highly effective derivatizing agents in analytical chemistry. Derivatization is the process of chemically modifying an analyte to enhance its detectability, often by introducing a chromophoric or fluorophoric tag.[3][4] Phthalazine-based reagents are particularly valued for their ability to impart strong luminescence, enabling highly sensitive detection methods such as high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection.

This guide focuses on two primary classes of phthalazine-based derivatizing agents: those that generate fluorescence and those that produce chemiluminescence. A notable related compound, o-phthaldialdehyde (OPA), while not a phthalazine itself, is a closely related phthalic derivative and its history and applications are discussed due to its foundational role in the derivatization of primary amines.

Chemiluminescent Phthalazine Derivatives: Lighting the Way for Ultra-Sensitive Detection

Chemiluminescence is the emission of light from a chemical reaction, offering the significant advantage of a low background signal and, consequently, extremely high sensitivity.[5][6] The phthalazine structure is at the core of some of the most well-known chemiluminescent compounds.

Luminol and Its Analogs: A Beacon in Analytical Chemistry

Discovery and History: Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) was first synthesized in 1902 by German chemist Schmitz, though its remarkable light-emitting properties were not discovered until the 1920s.[7][8] In 1928, H. O. Albrecht observed that luminol produces a blue glow when oxidized in an alkaline solution, a phenomenon enhanced by the presence of blood.[7][8] This discovery laid the groundwork for its extensive use in forensic science for the detection of latent bloodstains, a practice pioneered by Walter Specht in 1937.[8] The name "luminol" was coined in 1934.[7]

Mechanism of Chemiluminescence: The light-emitting reaction of luminol involves its oxidation in an alkaline medium, typically by hydrogen peroxide, in the presence of a catalyst such as the iron in hemoglobin.[7][9] This reaction produces an excited-state 3-aminophthalate dianion, which upon relaxation to its ground state, emits a photon of light at approximately 425 nm.[5][10]

Derivatizing Agents for Amines and Carboxylic Acids: The luminol structure has been modified to create derivatizing agents for various analytes.

-

For Amines: While luminol itself is not a derivatizing agent, its derivatives have been synthesized for this purpose. One such example is 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester . This reagent reacts selectively with primary and secondary amines to form highly chemiluminescent derivatives.[1]

-

For Carboxylic Acids: N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) has been successfully used to label carboxylic acids.[7] The derivatization involves activating the carboxylic acid group, which then reacts with the primary amine of ABEI.

Isothiocyanate-Based Phthalazine Reagents

Another important class of chemiluminescent derivatizing agents based on the phthalazine scaffold are isothiocyanates. These reagents are particularly useful for labeling primary and secondary amines.

6-Isothiocyanatobenzo[g]phthalazine-1, 4 (2H,3H)-dione: This compound has been synthesized as a highly sensitive and selective chemiluminescence derivatization reagent for primary and secondary amines for use in liquid chromatography.

Fluorescent Phthalic Derivatives: Illuminating Amino Acid Analysis

Fluorescence-based detection is a cornerstone of modern analytical chemistry, offering high sensitivity and specificity. While not strictly a phthalazine, o-phthaldialdehyde (OPA) is a critical derivatizing agent for primary amines and amino acids, and its history is intertwined with the broader development of phthalic acid-based reagents.

o-Phthaldialdehyde (OPA): A Classic Reagent for Primary Amines

Discovery and History: The use of OPA for the fluorometric determination of amino acids was first reported by Roth in 1971.[11] This method provided a significant improvement in sensitivity over the traditional ninhydrin-based colorimetric methods.[11] The reaction of OPA with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form a fluorescent isoindole derivative quickly became a widely adopted technique for amino acid analysis.[12][13]

Reaction Mechanism: OPA reacts with a primary amine and a thiol in an alkaline environment to form a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[12][13] The thiol is a necessary component for the reaction to proceed and yield a fluorescent product.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed derivatizing agents, providing a basis for comparison and selection for specific analytical applications.

Table 1: Chemiluminescent Phthalazine-Based Derivatizing Agents

| Derivatizing Agent | Target Analyte | Detection Limit | Reference |

| 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester | Primary and Secondary Amines | Sub-fmol levels | [1] |

| N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) | Carboxylic Acids (e.g., Ibuprofen) | 0.7 ng per 0.5 ml of saliva | [7] |

Table 2: Fluorescent Phthalic Derivative Derivatizing Agents

| Derivatizing Agent | Target Analyte | Detection Wavelengths (Ex/Em) | Key Reaction Conditions | Reference |

| o-Phthaldialdehyde (OPA) | Primary Amines and Amino Acids | ~340 nm / ~450 nm | Alkaline pH, presence of a thiol (e.g., 2-mercaptoethanol) | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key derivatization reactions.

Protocol for Derivatization of Amines with 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester

Materials:

-

Amine sample solution

-

Derivatizing reagent solution (in a suitable organic solvent like acetonitrile)

-

Triethylamine solution

-

HPLC system with chemiluminescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Chemiluminescence detection reagents: Hydrogen peroxide solution, Potassium hexacyanoferrate(III) solution in an alkaline medium.

Procedure:

-

To 100 µL of the amine sample solution, add 100 µL of the derivatizing reagent solution and 50 µL of triethylamine solution.

-

Vortex the mixture and allow it to react at room temperature for a specified time (optimization may be required, typically 10-30 minutes).

-

Inject an aliquot (e.g., 20 µL) of the reaction mixture into the HPLC system.

-

Separate the derivatized amines on the C18 column using an appropriate mobile phase gradient.

-

Post-column, mix the eluent with the chemiluminescence detection reagents (hydrogen peroxide and potassium hexacyanoferrate(III)) using a mixing tee.

-

Detect the resulting chemiluminescence signal.

Protocol for Derivatization of Carboxylic Acids with N-(4-Aminobutyl)-N-ethylisoluminol (ABEI)

Materials:

-

Carboxylic acid sample solution

-

N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) solution

-

1-Hydroxybenzotriazole (HOBt) solution (pre-activator)

-

N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) solution (coupling reagent)

-

HPLC system with chemiluminescence detector

-

Reversed-phase column

-

Mobile phase

-

Post-column chemiluminescence reagents (e.g., hydrogen peroxide and microperoxidase).

Procedure:

-

To the carboxylic acid sample, add HOBt solution to pre-activate the carboxyl group.

-

Add the EDC solution to facilitate the coupling reaction.

-

Add the ABEI solution to the mixture.

-

Allow the reaction to proceed under optimized conditions (time, temperature, and pH may need to be determined empirically).

-

Inject a portion of the derivatized sample into the HPLC system for separation and detection.

-

Employ a post-column reaction with a suitable oxidant system (e.g., electrochemically generated hydrogen peroxide and microperoxidase catalyst) to generate the chemiluminescent signal.

Protocol for Derivatization of Primary Amino Acids with o-Phthaldialdehyde (OPA)

Materials:

-

Amino acid standard or sample solution

-

OPA reagent solution (containing OPA and a thiol, e.g., 2-mercaptoethanol or 3-mercaptopropionic acid, in a borate buffer at alkaline pH).

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., a gradient of acetate or phosphate buffer and an organic modifier like acetonitrile or methanol).

Procedure:

-

Mix the amino acid sample with the OPA reagent solution. The reaction is typically very fast and can be performed in the autosampler of the HPLC system (pre-column derivatization).

-

Inject the mixture onto the HPLC column after a short reaction time (e.g., 1-2 minutes).

-

Separate the fluorescent isoindole derivatives using a suitable gradient elution program.

-

Detect the derivatives using a fluorescence detector with excitation at approximately 340 nm and emission at approximately 450 nm.

Visualizing the Processes

The following diagrams, created using the DOT language, illustrate key workflows and relationships described in this guide.

References

- 1. 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester as a highly sensitive chemiluminescence derivatization reagent for amines in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - BE [thermofisher.com]

- 4. sciforum.net [sciforum.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. How Luminol Fosters Growth in Analytical Chemistry? [eureka.patsnap.com]

- 7. Liquid chromatographic analysis of carboxylic acids using N-(4-aminobutyl)-N-ethylisoluminol as chemiluminescent label: determination of ibuprofen in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Hydrazides and hydrazide derivatives of dicarboxylic acids. 13. Acylation of further substituted maloric acid dihydrazides and 3,5-dioxopyrazolidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Therapeutic Potential of 5-(Bromomethyl)phthalazine Derivatives: A Survey of a Sparsely Explored Chemical Space

A comprehensive review of scientific literature reveals a notable absence of specific research on the biological activities of 5-(bromomethyl)phthalazine derivatives. While the broader class of phthalazine compounds has been extensively investigated as a scaffold for developing novel therapeutic agents, derivatives functionalized with a bromomethyl group at the 5-position remain a largely uncharted territory in medicinal chemistry. This technical guide, therefore, pivots to a detailed examination of the well-documented biological activities of phthalazine derivatives, offering insights that may inform future explorations into the potential of their 5-bromomethylated counterparts.

The phthalazine core, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological effects.[1] Extensive research has focused on substitutions at the 1 and 4 positions of the phthalazine ring, leading to the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The bromomethyl group, a reactive moiety, is often employed in medicinal chemistry as a synthetic handle to introduce diverse functional groups into a parent molecule. It is conceivable that this compound could serve as a versatile intermediate for the synthesis of novel phthalazine-based therapeutics. However, a thorough investigation of available scientific databases and publications did not yield specific studies detailing the synthesis of biologically active compounds starting from this compound, nor any reports on the biological evaluation of such derivatives.

This guide will now delve into the established biological activities of the wider phthalazine class of compounds, providing the detailed data and methodologies originally requested, with the understanding that this information serves as a foundational resource for researchers interested in the potential, yet unexplored, applications of this compound derivatives.

Anticancer Activity of Phthalazine Derivatives

The most extensively studied biological activity of phthalazine derivatives is their potential as anticancer agents. A significant number of these compounds have been shown to exert their cytotoxic effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various phthalazine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 3.23 | [2] |

| 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 3.23 | [2] |

| 9c | HCT-116 (Colon) | 1.58 | Sorafenib | 3.23 | [2] |

| 7a | HCT-116 (Colon) | 6.04 | Sorafenib | 5.47 | |

| 7b | HCT-116 (Colon) | 13.22 | Sorafenib | 5.47 | |

| 8b | HCT-116 (Colon) | 18 | Sorafenib | 5.47 | |

| 8c | HCT-116 (Colon) | 35 | Sorafenib | 5.47 | |

| 7a | MCF-7 (Breast) | 8.8 | Sorafenib | 7.26 | |

| 7b | MCF-7 (Breast) | 17.9 | Sorafenib | 7.26 | |

| 8c | MCF-7 (Breast) | 25.2 | Sorafenib | 7.26 | |

| 8b | MCF-7 (Breast) | 44.3 | Sorafenib | 7.26 | |

| 2g | HepG2 (Liver) | 0.18 | - | - | |

| 4a | HepG2 (Liver) | 0.09 | - | - | |

| 2g | MCF-7 (Breast) | 0.15 | - | - | |

| 4a | MCF-7 (Breast) | 0.12 | - | - | |

| 3a, 3g, 3i, 4a-c | MCF-7 (Breast) | 1.4 - 2.3 | - | - | [5] |

VEGFR-2 Inhibition

Several phthalazine derivatives have demonstrated potent inhibitory activity against the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis.

| Compound ID | VEGFR-2 Inhibition IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |

| 12b | 17.8 | Sorafenib | 32.1 | [2] |

| 13c | 19.8 | Sorafenib | 32.1 | [2] |

| 9c | 21.8 | Sorafenib | 32.1 | [2] |

| 7a | 110 | Sorafenib | 100 | |

| 7b | 310 | Sorafenib | 100 | |

| 8c | 720 | Sorafenib | 100 | |

| 8b | 910 | Sorafenib | 100 | |

| 2g | 148 | - | - | |

| 4a | 196 | - | - |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

The inhibitory effect of the compounds on VEGFR-2 kinase activity is determined using a luminescent kinase assay kit.

-

Reaction Setup: The kinase reaction is performed in a 96-well plate containing VEGFR-2 enzyme, substrate, ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Luminescence Detection: A kinase detection reagent is added, which stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.

-

Data Analysis: The luminescence is measured using a luminometer. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Signaling Pathway

The anticancer activity of many phthalazine derivatives is mediated through the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.

Caption: VEGFR-2 signaling pathway inhibited by phthalazine derivatives.

Antimicrobial Activity of Phthalazine Derivatives

Certain phthalazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected phthalazine derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Citation |

| 4 | Escherichia coli | - | - | - | |

| 14a | Escherichia coli | - | - | - | |

| 15 | Escherichia coli | - | - | - | |

| 18 | Escherichia coli | - | - | - | |

| 4 | Staphylococcus aureus | - | - | - | |

| 14a | Staphylococcus aureus | - | - | - | |

| 15 | Staphylococcus aureus | - | - | - | |

| 18 | Staphylococcus aureus | - | - | - | |

| 4 | Aspergillus niger | - | - | - | |

| 14a | Aspergillus niger | - | - | - | |

| 15 | Aspergillus niger | - | - | - | |

| 18 | Aspergillus niger | - | - | - |

Note: Specific MIC values for the cited compounds were not available in the abstract. The source indicates these compounds demonstrated antimicrobial activity.

Experimental Protocols

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition by Phthalazine Derivatives

Beyond VEGFR-2, phthalazine derivatives have been shown to inhibit other enzymes of therapeutic relevance. One such example is the inhibition of aldehyde oxidase.

Aldehyde Oxidase Inhibition

Aldehyde oxidase is involved in the metabolism of various xenobiotics. Isovanillin has been identified as an inhibitor of the oxidation of phthalazine to 1-phthalazinone by guinea pig liver aldehyde oxidase. The formation of 1-phthalazinone was completely inhibited by isovanillin.

Experimental Protocols

-

Enzyme Preparation: Partially purified aldehyde oxidase from guinea pig liver is used.

-

Reaction Mixture: The assay mixture contains the enzyme, the substrate (phthalazine), and the inhibitor (isovanillin) in a suitable buffer.

-

Reaction Initiation and Termination: The reaction is initiated by adding the substrate and stopped after a specific time by adding a quenching agent.

-

Product Quantification: The formation of the product (1-phthalazinone) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Inhibition Analysis: The percentage of inhibition is calculated by comparing the rate of product formation in the presence and absence of the inhibitor.

Conclusion and Future Directions

While the therapeutic potential of this compound derivatives remains to be elucidated, the extensive research on the broader phthalazine class provides a strong rationale for their investigation. The established anticancer, antimicrobial, and enzyme-inhibiting activities of various phthalazine derivatives suggest that the introduction of a bromomethyl group at the 5-position could be a valuable strategy for creating novel and potent therapeutic agents. The reactive nature of the bromomethyl group offers a gateway to a wide range of chemical modifications, allowing for the systematic exploration of the structure-activity relationships of this underexplored subclass of phthalazines. Future research in this area should focus on the synthesis of libraries of compounds derived from this compound and their subsequent screening in a variety of biological assays. Such studies will be crucial in determining whether this specific chemical space holds promise for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Series of Phthalazine Derivatives [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Bromomethyl)phthalazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)phthalazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific isomer, this document compiles theoretical data, proposes synthetic routes based on established phthalazine chemistry, and outlines potential research applications.

Core Data

As of the latest literature review, a specific CAS number for this compound has not been indexed in major chemical databases. The molecular weight of this compound is calculated based on its chemical formula (C₉H₇BrN₂).

| Parameter | Value | Source |

| CAS Number | Not Available | N/A |

| Molecular Formula | C₉H₇BrN₂ | Calculated |

| Molecular Weight | 223.07 g/mol | Calculated |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN=C2)CBr | Predicted |

| InChI Key | Predicted | Predicted |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the bromination of a suitable precursor, such as 5-methylphthalazine. The following proposed experimental protocol is adapted from general methods for the benzylic bromination of methyl-substituted heterocyclic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methylphthalazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylphthalazine (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed using modern analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the bromomethyl group and the phthalazine core protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

IR (Infrared Spectroscopy): To identify characteristic functional group vibrations.

Potential Applications and Signaling Pathways

Phthalazine derivatives are known to exhibit a wide range of biological activities, making this compound a promising scaffold for drug discovery. The bromomethyl group serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Many phthalazine derivatives have been investigated as anticancer agents.[1] They can act as inhibitors of various kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.

-

Inflammation: Some phthalazine compounds have demonstrated anti-inflammatory properties.

-

Cardiovascular Diseases: Certain derivatives have been explored for their potential in treating cardiovascular ailments.

The diagram below illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound for biological screening.

Caption: A logical workflow for the synthesis and screening of this compound derivatives.

The following diagram depicts a simplified signaling pathway involving VEGFR-2, a potential target for phthalazine-based inhibitors in cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential phthalazine derivative.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Derivatization of Amino Acids with 5-(Bromomethyl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Reaction

The derivatization reaction involves the nucleophilic substitution of the bromine atom in 5-(Bromomethyl)phthalazine by the primary or secondary amino group of an amino acid. This SN2 reaction results in the formation of a stable, fluorescent N-substituted amino acid derivative. The reaction is typically carried out in an alkaline medium to deprotonate the amino group, thereby increasing its nucleophilicity.

Experimental Protocols

Materials and Reagents

-

This compound

-

Amino acid standards

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

(Optional) Internal standard (e.g., norvaline)

Equipment

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Vortex mixer

-

Heating block or water bath

-

Micropipettes

-

Autosampler vials

Reagent Preparation

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 0.62 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 9.5 with 1 M NaOH.

-

This compound Solution (10 mM): Dissolve 2.23 mg of this compound in 1 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Amino Acid Standard Mixture (1 mM each): Prepare a stock solution containing a mixture of amino acid standards at a concentration of 1 mM each in 0.1 M HCl. Dilute as needed to prepare calibration standards.

Derivatization Protocol

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).

-

Add 100 µL of the 10 mM this compound solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

(Optional) Add 50 µL of 1 M HCl to stop the reaction.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for HPLC analysis.

HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-70% B (linear gradient)

-

25-30 min: 70% B

-

30-35 min: 10% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector:

-

Excitation Wavelength: ~340 nm (To be determined experimentally)

-

Emission Wavelength: ~450 nm (To be determined experimentally)

-

Data Presentation

Quantitative analysis can be performed by constructing a calibration curve for each amino acid using the peak areas obtained from the chromatograms of the derivatized standards. The following table should be used to record and compare data from optimization experiments.

| Amino Acid | Reaction Time (min) | Reaction Temperature (°C) | Derivatization Yield (%) | Retention Time (min) |

| Alanine | 30 | 60 | ||

| Glycine | 30 | 60 | ||

| Valine | 30 | 60 | ||

| Leucine | 30 | 60 | ||

| Isoleucine | 30 | 60 | ||

| Proline | 30 | 60 | ||

| Phenylalanine | 30 | 60 | ||

| Tyrosine | 30 | 60 | ||

| Tryptophan | 30 | 60 | ||

| Serine | 30 | 60 | ||

| Threonine | 30 | 60 | ||

| Cysteine | 30 | 60 | ||

| Methionine | 30 | 60 | ||

| Asparagine | 30 | 60 | ||

| Glutamine | 30 | 60 | ||

| Aspartic Acid | 30 | 60 | ||

| Glutamic Acid | 30 | 60 | ||

| Lysine | 30 | 60 | ||

| Arginine | 30 | 60 | ||

| Histidine | 30 | 60 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for amino acid derivatization.

Logical Relationship of Reaction Components

Application Note: High-Sensitivity Analysis of Carboxylic Acids and Fatty Acids using 5-(Bromomethyl)phthalazine with HPLC-Fluorescence Detection

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of carboxylic acids, including fatty acids, with 5-(Bromomethyl)phthalazine for enhanced detection using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

The quantitative analysis of carboxylic acids, particularly fatty acids, is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Many of these analytes lack a native chromophore or fluorophore, making their detection at low concentrations challenging. Chemical derivatization to introduce a fluorescent tag is a common strategy to significantly improve detection sensitivity and selectivity.

This compound is a derivatizing agent that reacts with the carboxyl group of acids to form a highly fluorescent ester derivative. The phthalazine moiety provides the necessary fluorophore for sensitive detection. This pre-column derivatization method allows for the separation and quantification of a wide range of carboxylic acids by reversed-phase HPLC. While specific performance data for this compound is not extensively documented, this protocol is based on established methods for analogous bromomethyl-containing fluorescent reagents.[1][2]

Principle of the Method

The derivatization reaction involves the esterification of the carboxylic acid with this compound. The reaction is typically carried out in an organic solvent in the presence of a catalyst, such as a crown ether and a mild base (e.g., potassium carbonate), to facilitate the nucleophilic attack of the carboxylate anion on the bromomethyl group of the reagent. The resulting fluorescent ester can then be separated by reversed-phase HPLC and detected by a fluorescence detector.

Experimental Protocols

Materials and Reagents

-

This compound

-

Carboxylic acid standards (e.g., fatty acids)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Hydrochloric Acid (HCl)

-

Sample vials

Derivatization Protocol

This protocol is adapted from methods used for similar bromomethyl-containing fluorescent derivatization reagents.[1]

-

Preparation of Reagent Solutions:

-

Derivatization Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile.

-

Catalyst Solution: Prepare a 10 mM solution of 18-Crown-6 in acetonitrile.

-

Base Suspension: Prepare a saturated suspension of anhydrous potassium carbonate in acetonitrile.

-

-

Sample Preparation:

-

Dissolve the carboxylic acid standard or sample in a suitable organic solvent (e.g., acetonitrile) to a final concentration in the µM to mM range.

-

-

Derivatization Reaction:

-

In a sample vial, combine:

-

100 µL of the carboxylic acid sample solution.

-

200 µL of the 10 mM this compound solution.

-

100 µL of the 10 mM 18-Crown-6 solution.

-

50 µL of the saturated potassium carbonate suspension.

-

-

Cap the vial tightly and vortex briefly.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 50 µL of 0.1 M HCl.

-

Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-Fluorescence Detection Protocol

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0 50 20 100 25 100 25.1 50 | 30 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

-

Fluorescence Detector Settings:

-

Excitation Wavelength: To be determined experimentally. Based on the phthalazinone structure, an excitation wavelength in the range of 300-350 nm is a reasonable starting point.[3]

-

Emission Wavelength: To be determined experimentally. An emission wavelength in the range of 400-450 nm is a reasonable starting point.[3]

-

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables are examples of how to present validation data.

Table 1: HPLC Retention Times and Detection Wavelengths for Derivatized Fatty Acids (Hypothetical Data)

| Derivatized Fatty Acid | Retention Time (min) | Excitation (nm) | Emission (nm) |

| Myristic Acid Derivative | 12.5 | 330 | 420 |

| Palmitic Acid Derivative | 14.2 | 330 | 420 |

| Stearic Acid Derivative | 15.8 | 330 | 420 |

| Oleic Acid Derivative | 13.7 | 330 | 420 |

Table 2: Method Validation Parameters for this compound Derivatization (Hypothetical Data)

| Analyte | Linearity Range (µM) | R² | LOD (nM) | LOQ (nM) |

| Palmitic Acid | 0.1 - 100 | 0.9995 | 10 | 30 |

| Oleic Acid | 0.1 - 100 | 0.9992 | 12 | 35 |

Visualizations

Derivatization Reaction Pathway

References

Application Notes and Protocols for 5-(Bromomethyl)phthalazine as a Pre-column Derivatization Reagent for Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of low-molecular-weight thiols, such as glutathione, cysteine, and homocysteine, is critical in numerous areas of research, including cellular toxicology, drug metabolism, and clinical diagnostics. These molecules play a vital role in maintaining cellular redox homeostasis and are implicated in various disease states. Due to their inherent lack of a strong chromophore or fluorophore, direct detection of thiols by conventional HPLC methods is challenging. Pre-column derivatization with a suitable reagent that imparts favorable chromatographic and detection properties is a widely adopted strategy to overcome this limitation.